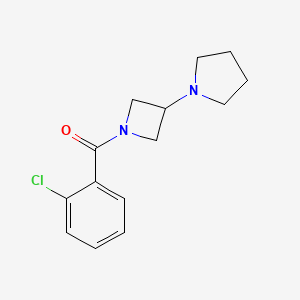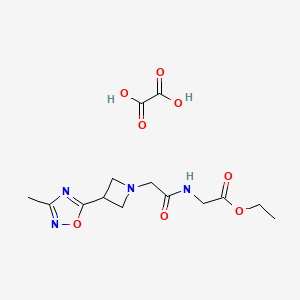
(2-Chlorophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chlorophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone, also known as CHPA, is a synthetic compound that belongs to the class of designer drugs. It is a psychoactive substance that has been found to have stimulant effects on the central nervous system. CHPA is a relatively new drug, and there is limited research on its effects and mechanisms of action.
Mechanism of Action
The exact mechanism of action of (2-Chlorophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone is not yet fully understood. However, it is believed to work by increasing the release of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are responsible for regulating mood, motivation, and reward. The increased release of these neurotransmitters is thought to be responsible for the stimulant effects of (2-Chlorophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-Chlorophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone are similar to other stimulants. It increases heart rate, blood pressure, and body temperature. It also causes a release of glucose and fatty acids from the liver, which provides energy to the body. (2-Chlorophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone has been found to have a longer duration of action compared to other stimulants, which may increase the risk of adverse effects.
Advantages and Limitations for Lab Experiments
One advantage of using (2-Chlorophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone in lab experiments is its selectivity for certain neurotransmitters. This allows researchers to investigate the specific effects of dopamine, norepinephrine, and serotonin on the brain. However, the limited research on (2-Chlorophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone means that there is a lack of information on its long-term effects and potential risks.
Future Directions
There are several future directions for research on (2-Chlorophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone. One area of interest is investigating its potential as a treatment for depression and anxiety disorders. Another area of research is investigating the long-term effects and potential risks of (2-Chlorophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone use. Additionally, more research is needed to fully understand the mechanism of action of (2-Chlorophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone and its effects on the central nervous system.
Conclusion:
In conclusion, (2-Chlorophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone is a synthetic compound that has been found to have stimulant effects on the central nervous system. Its mechanism of action is not yet fully understood, but it is believed to work by increasing the release of dopamine, norepinephrine, and serotonin in the brain. (2-Chlorophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone has been used in scientific research to investigate its effects on the central nervous system and its potential as a treatment for depression and anxiety disorders. However, the limited research on (2-Chlorophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone means that there is a lack of information on its long-term effects and potential risks. More research is needed to fully understand the effects and potential risks of (2-Chlorophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone use.
Synthesis Methods
The synthesis method of (2-Chlorophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone involves the reaction of 2-chlorobenzoyl chloride with 3-pyrrolidin-1-ylazetidine in the presence of a base. The resulting product is then purified through recrystallization. The purity of the final product is crucial for conducting accurate scientific research.
Scientific Research Applications
(2-Chlorophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone has been used in scientific research to investigate its effects on the central nervous system. It has been found to have stimulant effects, similar to other designer drugs such as cathinones and amphetamines. (2-Chlorophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone has also been used in studies to investigate its potential as a treatment for depression and anxiety disorders.
properties
IUPAC Name |
(2-chlorophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c15-13-6-2-1-5-12(13)14(18)17-9-11(10-17)16-7-3-4-8-16/h1-2,5-6,11H,3-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAIQPDLGYKOHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CN(C2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-Chlorobenzoyl)azetidin-3-yl]pyrrolidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(E)-2-(2-Chloropyridin-3-YL)ethenyl]-3H-pyrido[3,4-D]pyrimidin-4-one](/img/structure/B2754900.png)
![1-(3,4-dichlorobenzyl)-5-{[4-(2-pyridinyl)piperazino]carbonyl}-2(1H)-pyridinone](/img/structure/B2754905.png)
![Methyl 5-{[3-(trifluoromethyl)benzoyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B2754906.png)
![5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2754908.png)

![N-(4-fluorobenzyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2754911.png)
![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2754914.png)
![N-(4-ethylphenyl)-6-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2754915.png)
![2-(4-(Azepan-1-ylsulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2754917.png)
![N-(3,4-dimethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2754918.png)
![N-(tert-butyl)-2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2754919.png)
![3,4-dihydro-2H-spiro[naphthalene-1,2'-[1,4]oxazolidine]-3',5'-dione](/img/structure/B2754920.png)